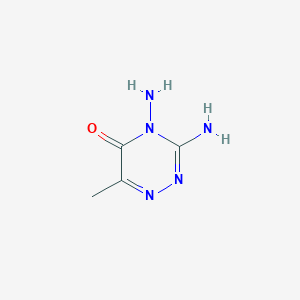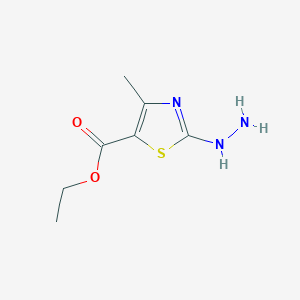
2,5-Ditert-butylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Ditert-butylbenzoic acid (DTBBA) is a white crystalline solid that belongs to the class of benzoic acids. It is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
2,5-Ditert-butylbenzoic acid exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also activates the Nrf2-Keap1 signaling pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and physiological effects:
2,5-Ditert-butylbenzoic acid has been shown to protect against oxidative stress and inflammation in various cell and animal models. It also exhibits neuroprotective, hepatoprotective, and cardioprotective effects. 2,5-Ditert-butylbenzoic acid has been reported to modulate the expression of genes involved in lipid metabolism, glucose homeostasis, and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Ditert-butylbenzoic acid is relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, its low solubility in water and high melting point can pose challenges in certain applications. In addition, the high cost of 2,5-Ditert-butylbenzoic acid may limit its widespread use in research.
Orientations Futures
There are several future directions for research on 2,5-Ditert-butylbenzoic acid. One area of interest is the development of 2,5-Ditert-butylbenzoic acid-based drugs for the treatment of oxidative stress and inflammation-related diseases such as Alzheimer's disease, cancer, and diabetes. Another direction is the exploration of 2,5-Ditert-butylbenzoic acid's potential as a catalyst in organic reactions. Finally, the investigation of the environmental impact of 2,5-Ditert-butylbenzoic acid and its degradation products is also an important area of research.
Conclusion:
In conclusion, 2,5-Ditert-butylbenzoic acid is a versatile compound with a wide range of applications in scientific research. Its antioxidant and anti-inflammatory properties make it a promising candidate for drug development, while its role as a building block in organic synthesis offers opportunities for the development of novel materials. Despite its advantages, the high cost and solubility issues of 2,5-Ditert-butylbenzoic acid may limit its widespread use in research. Nevertheless, the potential of 2,5-Ditert-butylbenzoic acid as a catalyst and its impact on the environment warrant further investigation.
Méthodes De Synthèse
2,5-Ditert-butylbenzoic acid can be synthesized through the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride, followed by hydrolysis and decarboxylation. The yield of 2,5-Ditert-butylbenzoic acid can be improved by using a catalytic amount of Lewis acid such as aluminum chloride.
Applications De Recherche Scientifique
2,5-Ditert-butylbenzoic acid has been extensively used in research related to organic synthesis, material science, and medicinal chemistry. It is an important building block in the synthesis of various compounds, including liquid crystals, polymers, and pharmaceuticals. 2,5-Ditert-butylbenzoic acid also exhibits potent antioxidant and anti-inflammatory activities, making it a promising candidate for the development of novel drugs.
Propriétés
Numéro CAS |
14034-95-8 |
|---|---|
Nom du produit |
2,5-Ditert-butylbenzoic acid |
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
2,5-ditert-butylbenzoic acid |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-7-8-12(15(4,5)6)11(9-10)13(16)17/h7-9H,1-6H3,(H,16,17) |
Clé InChI |
OHJGKKIIENYZIU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(=O)O |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



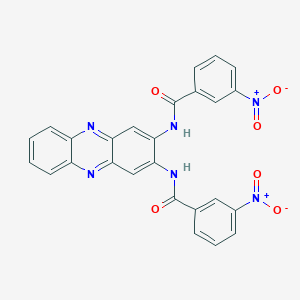

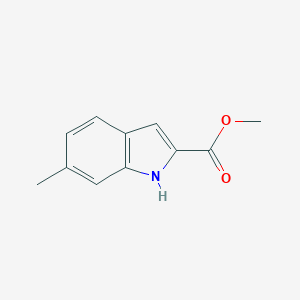
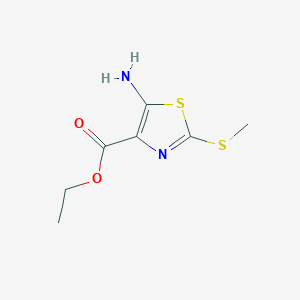
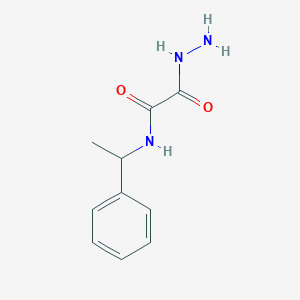
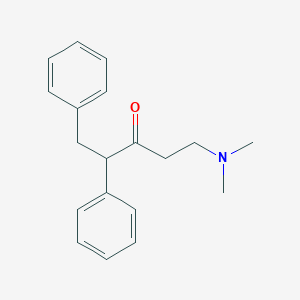
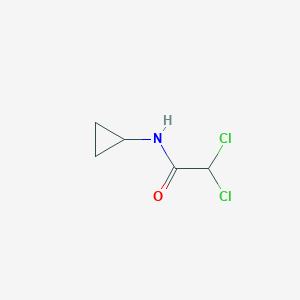
![9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188958.png)
![1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B188959.png)
![1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188960.png)


